molecular formula C23H26N4O2 B4493338 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone

Cat. No.: B4493338
M. Wt: 390.5 g/mol
InChI Key: JFZFZPGYXSQNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone features a quinazolinone core substituted at the 3-position with a propyl chain linked to a 4-benzylpiperazine moiety via a carbonyl group. The 4-benzylpiperazine group is known to influence pharmacokinetic properties, such as solubility and blood-brain barrier penetration, making this compound a candidate for neuroprotective or psychotropic applications .

Properties

IUPAC Name

3-[1-(4-benzylpiperazin-1-yl)-1-oxobutan-2-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-21(27-17-24-20-11-7-6-10-19(20)22(27)28)23(29)26-14-12-25(13-15-26)16-18-8-4-3-5-9-18/h3-11,17,21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZFZPGYXSQNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides or sulfonates.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center, such as a carbonyl carbon.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its biological activity.

    Medicine: Investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

UR-9825 (7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one)

  • Structure: A 7-chloro-substituted quinazolinone with a triazole-containing side chain.
  • Activity : Potent antifungal agent against Candida and Aspergillus species, surpassing fluconazole in vitro .
  • Key Differences: The triazole group enhances antifungal specificity, whereas the 4-benzylpiperazino group in the target compound may favor neuroreceptor binding.

Fenquizone (C14H12ClN3O3S)

  • Structure: A low-ceiling sulfonamide diuretic with a quinazolinone core.
  • Activity : Primarily used for hypertension; lacks the piperazine moiety found in the target compound, reducing CNS activity .
  • Pharmacokinetics : Shorter half-life compared to the target compound due to simpler substituents.

FR255595 (2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone)

  • Structure : Features a 4-chlorophenyl-piperazine group.
  • Activity : Neuroprotective PARP-1 inhibitor effective in Parkinson’s disease models .
  • Comparison : The 4-benzyl group in the target compound may enhance lipophilicity and receptor affinity compared to FR255595’s chlorophenyl group.

6-Chloro-3-{3-[4-(1H-indol-3-yl)-1-piperidinyl]propyl}-4(3H)-quinazolinone

  • Structure : Piperidine-linked indole substituent.
  • Activity : Antidepressant and serotonin modulator .
  • Key Difference : The indole moiety confers serotonin receptor selectivity, whereas the benzylpiperazine in the target compound may target dopaminergic pathways.

Biological Activity

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinone derivatives are known for their potential therapeutic effects, including anticonvulsant, antitumor, anti-inflammatory, and antibacterial properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is C21H27N3OC_{21}H_{27}N_{3}O. The presence of the benzylpiperazine moiety is significant as it may influence the compound's biological interactions.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities:

  • Anticonvulsant Activity : Several studies have demonstrated that modifications in the quinazolinone structure can enhance anticonvulsant properties. For instance, compounds with specific substitutions in the 2 and 3 positions of the quinazolinone ring have shown varying degrees of activity against seizures, with some compounds outperforming standard treatments like diazepam .
  • Antitumor Activity : Quinazolinones have also been investigated for their potential antitumor effects. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory and Antibacterial Activities : The anti-inflammatory properties of quinazolinones are attributed to their ability to inhibit pro-inflammatory cytokines. Additionally, some derivatives have demonstrated antibacterial activity against a range of pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Anticonvulsant Activity

A study focused on various quinazolin-4(3H)-one derivatives revealed that specific substitutions significantly influenced anticonvulsant activity. The following table summarizes the activity of selected compounds:

Compound IDStructureAnticonvulsant Activity
4b2-(2,4-Dichlorophenoxy)Significant
7f3-(2-Chloroethyl)More active than analogs
9b3-(4-Methoxyphenyl)Remarkable increase in activity
8a4-(2-Chlorophenyl)piperazinDecreased activity

The results indicated that compounds with a dichlorophenoxy group exhibited the highest activity, while those with piperazine substitutions generally showed reduced efficacy .

Antitumor Mechanism

In vitro studies on quinazolinone derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This suggests that incorporating piperazine rings could enhance the antitumor efficacy by improving cellular uptake and targeting specific pathways .

Case Studies

  • Case Study on Anticonvulsant Activity : A series of experiments were conducted where various quinazolin-4(3H)-one derivatives were tested in animal models for seizure-induced conditions. The results showed that compounds with a piperazine moiety exhibited enhanced protection against seizures compared to those without such substitutions.
  • Case Study on Antitumor Effects : In a study involving human cancer cell lines, several quinazolinone derivatives were assessed for their cytotoxicity. Compounds similar to 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone showed significant inhibition of cell growth, suggesting that structural modifications could lead to improved therapeutic agents for cancer treatment.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for quinazolinone derivatives, and how can they be adapted for 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone? Methodological Answer: Quinazolinones are typically synthesized via oxidative coupling, condensation, or multicomponent reactions. For example, 2-phenylquinazolin-4(3H)-one derivatives can be synthesized using 2-aminobenzamide and benzyl alcohol under green conditions (O₂ as an oxidant, t-BuONa as a base, 120°C, 24 h) . Adapting this for 3-{1-[(4-benzylpiperazino)carbonyl]propyl} substitution requires introducing the 4-benzylpiperazine moiety via a carbonylpropyl linker. Key steps include:

  • Carbamoylation : Reacting 4-benzylpiperazine with a propionyl chloride intermediate.
  • Cyclization : Using a base (e.g., K₂CO₃) to facilitate intramolecular nucleophilic addition.
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.

Advanced Question: Q. How can synthetic yields be improved for 3-substituted quinazolinones with bulky side chains like 4-benzylpiperazine? Methodological Answer: Bulky substituents often hinder cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics (e.g., 30 min at 150°C vs. 24 h conventional heating) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can stabilize transition states during cyclization.

Biological Targets and Mechanisms

Basic Question: Q. What are the primary biological targets of 4(3H)-quinazolinone derivatives, and how does structural substitution influence activity? Methodological Answer: Quinazolinones target enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), caspases, and kinases. For example:

  • PARP-1 inhibition : FR247304 (a 3-substituted quinazolinone) binds competitively to PARP-1’s NAD⁺ site (Ki = 35 nM), attenuating NAD depletion in ischemic neurons .
  • Anti-cancer activity : Substitutions at the 3-position (e.g., purine or imidazole groups) enhance DNA intercalation or topoisomerase inhibition .

Advanced Question: Q. How do researchers validate the structure-activity relationship (SAR) for 3-substituted quinazolinones in PARP-1 inhibition? Methodological Answer: SAR studies involve:

  • Enzyme kinetics : Measuring IC₅₀ values using recombinant PARP-1 and [³²P]-NAD⁺ in vitro .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities of substituents like the 4-benzylpiperazine group to PARP-1’s hydrophobic subpockets .
  • In vivo efficacy : Testing neuroprotection in models like middle cerebral artery occlusion (MCAO) in rats, with post-treatment analysis of infarct volume and NAD⁺ levels .

Analytical Characterization

Basic Question: Q. What analytical techniques are critical for characterizing 3-substituted quinazolinones? Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₅N₅O₂ requires [M+H]⁺ = 416.2084) .
  • X-ray crystallography : Resolves stereochemistry of asymmetric centers in the propyl linker .

Advanced Question: Q. How can researchers resolve structural ambiguities in quinazolinone derivatives with complex substituents? Methodological Answer:

  • 2D NMR (COSY, NOESY) : Maps coupling between piperazine protons and adjacent carbonyl groups .
  • Isotopic labeling : Synthesizing ¹⁵N-labeled analogs to track nitrogen environments in the quinazolinone core .
  • Synchrotron XRD : High-resolution crystallography resolves electron density for bulky groups like benzylpiperazine .

Biological Activity Contradictions

Basic Question: Q. Why do some quinazolinone derivatives show variable efficacy across different disease models? Methodological Answer: Variability arises from:

  • Tissue permeability : Lipophilic groups (e.g., benzylpiperazine) enhance blood-brain barrier penetration in neuroprotection studies but reduce solubility in systemic models .
  • Metabolic stability : Hepatic CYP450 enzymes may rapidly degrade compounds lacking electron-withdrawing substituents (e.g., halogens at the 6-position) .

Advanced Question: Q. How can researchers reconcile discrepancies between in vitro and in vivo data for quinazolinone-based PARP inhibitors? Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, brain/plasma ratios, and metabolite formation using LC-MS/MS .
  • Dose-response optimization : Adjust dosing regimens in vivo (e.g., FR255595 at 10–32 mg/kg orally) to match in vitro IC₅₀ values .
  • Biomarker analysis : Quantify poly(ADP-ribose) immunoreactivity in target tissues to confirm target engagement .

Neuroprotective Mechanisms

Advanced Question: Q. What experimental models best demonstrate the neuroprotective effects of 3-substituted quinazolinones? Methodological Answer:

  • In vitro : Hydrogen peroxide-induced PC12 cell death, with pre-/post-treatment PARP inhibition assays .
  • In vivo :
    • Cerebral ischemia : MCAO in rats, with histological assessment of cortical NAD⁺ levels .
    • Parkinson’s disease : MPTP-induced dopaminergic neuron loss in mice, evaluated via tyrosine hydroxylase staining .

Comparative Efficacy

Advanced Question: Q. How do 3-substituted quinazolinones compare to other PARP inhibitors (e.g., 3-aminobenzamide) in potency and selectivity? Methodological Answer:

  • Enzyme assays : FR247304 (Ki = 35 nM) is 100-fold more potent than 3-aminobenzamide (Ki = ~3 µM) due to its optimized binding to PARP-1’s catalytic domain .
  • Selectivity profiling : Screen against PARP-2 and tankyrases to avoid off-target effects using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.